(E)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(E)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, showing antimicrobial activity against bacteria causing infections in various human tissues. These compounds have been synthesized under mild conditions, yielding good to high purity and showing potential as antimicrobial agents (Mishra et al., 2019).
Antimicrobial Applications
A study on the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as aldose reductase inhibitors revealed their potential as novel drugs for treating diabetic complications. These compounds, characterized by available spectroscopic techniques, showed significant inhibitory potency, highlighting their therapeutic potential (Ali et al., 2012).
Mechanistic Insights
Mechanistic studies on the reaction of iminothiadiazolines with activated acetylenes provided insights into the competitive pathway through hypervalent sulfurane and zwitterion, offering a deeper understanding of the reactions involving such compounds (Yamamoto et al., 1989).
Inhibitory and Antagonistic Properties
GPIIb/IIIa integrin antagonists based on trisubstituted beta-amino acid derivatives and a substituted benzamidine structure have been developed, showing potent inhibitory activity and oral availability, suggesting their potential in antithrombotic treatment (Hayashi et al., 1998).
Carbonic Anhydrase Inhibition
Derivatives of benzolamide have shown low nanomolar affinity for carbonic anhydrase isozymes and effectiveness as topical antiglaucoma agents, offering improved efficacy and duration of action compared to standard drugs (Casini et al., 2003).
Properties
IUPAC Name |
methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-21(2)29(25,26)14-8-5-12(6-9-14)17(23)20-19-22(3)15-10-7-13(18(24)27-4)11-16(15)28-19/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYZWXUYHMUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.